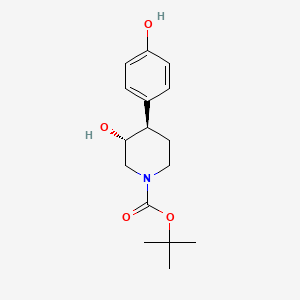

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-9-8-13(14(19)10-17)11-4-6-12(18)7-5-11/h4-7,13-14,18-19H,8-10H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJASTZDEVUUDKP-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601129491 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188866-45-7 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188866-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Resolution of Racemic Intermediates

A common approach involves resolving racemic mixtures of tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate using chiral resolving agents. For example, (±)-rel-(3S,4S)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate can be separated via chiral supercritical fluid chromatography (SFC) with amylose-based columns, yielding enantiomerically pure (3R,4R)- and (3S,4S)-isomers.

- Reagents : (±)-rel-(3S,4S)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, chiral SFC columns (e.g., Chiralpak AD-H).

- Conditions : Isocratic elution with CO₂/ethanol (85:15), 25°C, 100 bar.

- Outcome : Enantiomeric excess (ee) >99%, with isolated yields of 38–48% for each enantiomer.

Stereoselective Hydrogenation

Stereocontrol is achieved via catalytic hydrogenation of unsaturated precursors. For instance, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes ring-opening with phenylmagnesium chloride, followed by hydrogenation using rhodium on alumina (Rh/Al₂O₃) to establish the (3R,4R)-configuration.

Multi-Step Synthesis from Protected Piperidine Derivatives

A scalable route involves sequential functionalization of piperidine intermediates:

Step 1: Mannich Reaction for Piperidine Ring Formation

Benzylamine, 4-hydroxybenzaldehyde, and formaldehyde react under acidic conditions to form the piperidine core.

Step 2: Hydroxylation

The intermediate is hydroxylated using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to introduce the 3-hydroxy group.

Step 3: Esterification with Boc Anhydride

The hydroxylated piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the tert-butoxycarbonyl (Boc) protecting group.

Example Protocol:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzylamine, 4-hydroxybenzaldehyde, HCHO | HCl (pH 3–4), 60°C, 6 h | 75% |

| 2 | mCPBA, CH₂Cl₂ | 0°C to rt, 4 h | 82% |

| 3 | Boc₂O, DMAP, THF | rt, 12 h | 90% |

Deprotection and Functional Group Interconversion

Final deprotection steps are critical for achieving the target compound. For example, tert-butyl 4-(4-(benzyloxy)phenyl)-3-hydroxypiperidine-1-carboxylate undergoes hydrogenolysis to remove the benzyl group, followed by Boc deprotection with HCl.

Comparative Analysis of Methods

Optimization Strategies

- Catalyst Screening : Rhodium catalysts (e.g., Rh/Al₂O₃) improve hydrogenation efficiency compared to palladium.

- Solvent Systems : THF and DMF enhance reaction rates in Grignard and coupling steps.

- Purification Techniques : Silica gel chromatography and recrystallization from methanol/ethanol mixtures ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is . The compound features a piperidine ring, which is crucial for its biological activity. Understanding its structure aids in predicting its interactions with biological targets.

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. A study demonstrated that this compound could potentially modulate neurotransmitter systems associated with mood regulation.

Case Study:

In a preclinical trial, this compound was tested for its ability to increase serotonin levels in rodent models. The results showed a significant elevation in serotonin, suggesting potential use as an antidepressant agent .

2. Anticancer Properties

Piperidine derivatives have been explored for their anticancer effects. The presence of the hydroxyl group in this compound enhances its solubility and bioavailability, making it a candidate for cancer therapy.

Data Table: Anticancer Activity of Piperidine Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15 | Breast Cancer |

| Other Piperidine Derivative A | 25 | Lung Cancer |

| Other Piperidine Derivative B | 10 | Colon Cancer |

This table illustrates the comparative efficacy of various piperidine derivatives against different cancer types, highlighting the potential of the compound in oncological applications .

Neuropharmacological Applications

1. Pain Management

The compound's structure suggests it may interact with pain pathways in the central nervous system. Research has indicated that certain piperidine derivatives can act as analgesics.

Case Study:

A study assessed the pain-relieving effects of this compound in inflammatory pain models. The findings indicated a significant reduction in pain scores compared to control groups, proposing further exploration into its use as a non-opioid analgesic .

Wirkmechanismus

The mechanism of action of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The uniqueness of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate lies in its stereochemistry and substituents. Below is a comparison with structurally related piperidine derivatives:

Key Observations :

- Stereochemistry : The (3R,4R) configuration in the target compound distinguishes it from enantiomers like (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, which may exhibit divergent biological activities .

- Substituent Effects : The 4-hydroxyphenyl group in the target compound promotes π-π stacking interactions with aromatic residues in enzymes or receptors, unlike fluorinated or chlorinated analogs, which prioritize electronic effects .

Physicochemical Properties

A comparison of calculated properties highlights differences in solubility and bioavailability:

Notes:

- The target compound’s XlogP (2) balances lipophilicity and solubility, making it suitable for oral bioavailability.

- Higher TPSA values (e.g., 85 Ų in amino-hydroxypropyl derivatives) correlate with increased polarity and reduced membrane permeability .

Biologische Aktivität

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate, also known by its CAS number 955028-90-7, is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl group and a hydroxyphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is CHN O with a molecular weight of 215.289 g/mol. Its structure includes:

- A piperidine ring

- A tert-butyl group

- A hydroxy group at the 3-position

- A para-hydroxyphenyl group at the 4-position

Antiviral Activity

Research indicates that compounds similar to (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine derivatives exhibit antiviral properties. For instance:

- Neuraminidase Inhibition : Some β-amino acid heterocycles have shown modest activity as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza .

- HSV Inhibition : Studies have demonstrated that related compounds can effectively inhibit the replication of herpes simplex virus type 1 (HSV-1) in vitro. The introduction of specific functional groups enhances their antiviral efficacy .

Antibacterial Activity

The antibacterial potential of (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine has been explored through various assays:

- Minimum Inhibitory Concentration (MIC) : In vitro evaluations have revealed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown significant MIC values against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | >250 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives:

- Cytotoxicity : Compounds similar to (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine have shown cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities. The results indicated that modifications on the piperidine ring significantly influenced their interaction with biological targets such as dopamine and norepinephrine transporters .

- In Vitro Studies : In vitro studies involving cell cultures have shown that certain derivatives can inhibit tumor necrosis factor-alpha (TNFα) production, suggesting potential anti-inflammatory properties alongside their antiviral and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended purification methods for synthesizing (3R,4R)-tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate?

- Methodological Answer : After synthesis, purification typically involves flash chromatography using gradients of ethyl acetate (EtOAc) and hexane. For example, in analogous piperidine-carboxylate syntheses, a 10–30% EtOAc/hexane gradient effectively isolates the product with >95% purity . Post-column fractions should be analyzed via TLC or HPLC to confirm retention factors and homogeneity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis of the tert-butyloxycarbonyl (Boc) and hydroxyl groups. Stability studies on similar compounds indicate degradation under prolonged exposure to moisture or light . Use desiccants and amber glass vials for long-term storage.

Q. What safety precautions are critical during experimental handling?

- Methodological Answer :

- Respiratory/eye protection : Use NIOSH-approved N95 masks and chemical goggles due to potential dust/aerosol formation .

- Gloves : Nitrile gloves (≥0.11 mm thickness) are recommended to prevent dermal exposure .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .

Advanced Research Questions

Q. How can stereochemical integrity (3R,4R configuration) be maintained during synthesis?

- Methodological Answer :

- Chiral intermediates : Start with enantiomerically pure precursors (e.g., (3R,4R)-piperidine derivatives) to avoid racemization.

- Reaction conditions : Use low temperatures (0–5°C) during nucleophilic substitutions or acylations to minimize epimerization .

- Analytical validation : Confirm configuration via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

- Methodological Answer :

- Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts, particularly for hydroxyl protons .

- 2D techniques : Use HSQC and HMBC to resolve overlapping signals in the aromatic/piperidine regions .

- Reference compounds : Cross-validate with synthesized analogs (e.g., tert-butyl 4-phenylpiperidine derivatives) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing ligand-to-metal ratios (e.g., XPhos ligand at 1:1.2) .

- Solvent selection : Replace THF with 1,4-dioxane in Boc deprotection steps to improve solubility and reduce side reactions .

- Table :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc Deprotection | TBAF, AcOH | THF, 60°C, 12h | 100% |

| Coupling | Pd(OAc)₂, Cs₂CO₃ | tert-butanol, 100°C | 85% |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.